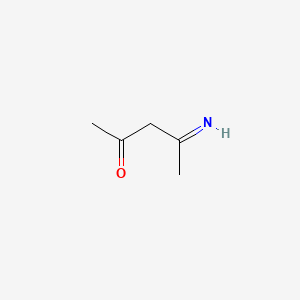
4-Iminopentan-2-one
説明
4-Iminopentan-2-one, also known as IPNO or 1-acetyl-4-(aminomethyl)piperidine-2-one, is a chemical compound that has gained significant attention in research and industry due to its various physical, chemical, and biological properties. It has a molecular formula of C5H9NO and a molecular weight of 99.13 g/mol .
Synthesis Analysis
The synthesis of 4-Iminopentan-2-one and its complexes with various metals such as Ti (III), V (III), Mn (III), Ru (III), MoO (V), MoO2 (VI), and UO2 (VI) has been reported . These complexes were prepared and characterized by elemental analysis, conductivity, magnetic studies, and spectral data . The ligand derived from 1-phenyl-2, 3-dimethyl-4-(4-iminopentan-2-one)-pyrazolin-5-one and 2-aminophenol behaved in a neutral tetradentate manner .Chemical Reactions Analysis
The chemical reactions of 4-Iminopentan-2-one have been studied in the context of Schiff base reactions . Schiff base ligands are able to coordinate metals through imine nitrogen and another group usually linked to aldehyde or ketone . The ligand derived from 1-phenyl-2, 3-dimethyl-4-(4-iminopentan-2-one)-pyrazolin-5-one and 2-aminophenol behaved in a neutral tetradentate manner .Physical And Chemical Properties Analysis
4-Iminopentan-2-one has a melting point of 43°C and a boiling point of 185.62°C (rough estimate). Its density is 0.9427 and refractive index is 1.4068 (estimate). The acidity coefficient (pKa) is 9.24±0.70 (Predicted) .科学的研究の応用
Chelate Linkage Isomerism in Nickel(II) Complexes
Research by Lacey, Shannon, and Macdonald (1974) has shown that 4-iminopentan-2-one, when combined with other ligands, can form varying chelate rings in nickel(II) complexes. Specifically, it forms a five-membered chelate ring in certain nickel(II) complexes but a six-membered ring in others. The stability of these complexes is attributed to intramolecular hydrogen bonding involving the imino hydrogen atom of one ligand and the oximino oxygen atom of the other (Lacey, Shannon, & Macdonald, 1974).
Synthesis of Novel Compounds
Sun et al. (2018) synthesized a new compound, 2,4-bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol, by reacting 4-iminopentan-2-one derivatives. The structure of this new compound was confirmed through various spectroscopic methods, indicating the potential of 4-iminopentan-2-one in synthesizing novel chemical entities (Sun et al., 2018).
Antibacterial and Antioxidant Studies
Ejidike and Ajibade (2015) explored the antibacterial and antioxidant properties of metal(II) complexes involving 4-iminopentan-2-one derivatives. Their study found that these complexes exhibited significant activity, surpassing the free ligands, indicating the compound's relevance in medicinal chemistry (Ejidike & Ajibade, 2015).
Analysis in Wine
Dagan et al. (2014) developed a method for quantifying 4-mercapto-4-methylpentan-2-one in wine, demonstrating its importance in food and beverage analysis. The method allows for accurate quantification at trace levels, highlighting the compound's significance in the flavor profile of wines (Dagan et al., 2014).
Cytotoxic Potential in Cancer Research
Ragunathan, Ravi, and Krishna (2018) investigated the cytotoxic potential of 4-hydroxypentan-2-one extracted from Jacaranda mimosifolia against colorectal cancer cells. This study highlights the potential therapeutic applications of 4-iminopentan-2-one derivatives in oncology (Ragunathan, Ravi, & Krishna, 2018).
Applications in Corrosion Inhibition
Mrani et al. (2021) studied Schiff's base derivatives, including 4-iminopentan-2-one, as corrosion inhibitors for mild steel. Their work underlines the utility of 4-iminopentan-2-one in industrial applications, particularly in protecting metals from corrosion (Mrani et al., 2021).
Extraction and Separation Applications
Gawali and Shinde (1974) utilized 4-methylpentan-2-ol, a related compound, for the extraction and separation of iron(III), indicating the potential use of 4-iminopentan-2-one in analytical chemistry (Gawali & Shinde, 1974).
Identifying Aroma Compounds
Tominaga and Dubourdieu (1997) identified 4-mercapto-4-methylpentan-2-one in certain plants, showcasing the compound's relevance in understanding plant aromas and possibly in the fragrance industry (Tominaga & Dubourdieu, 1997).
Safety and Hazards
特性
IUPAC Name |
4-iminopentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISKERKMOGSCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289301 | |
| Record name | 4-iminopentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iminopentan-2-one | |
CAS RN |
870-74-6 | |
| Record name | Acetylacetonimine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60211 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-iminopentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30289301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetylacetone imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetylacetonimine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3D6PC4RJF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)


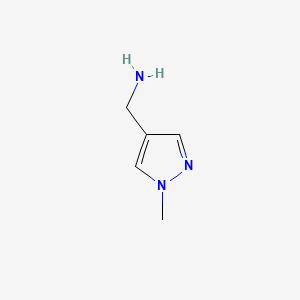
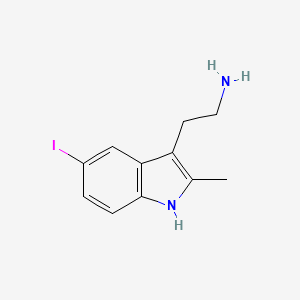
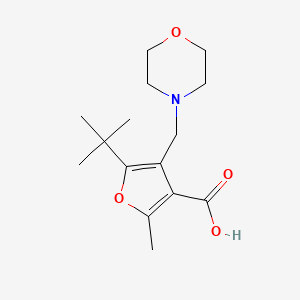
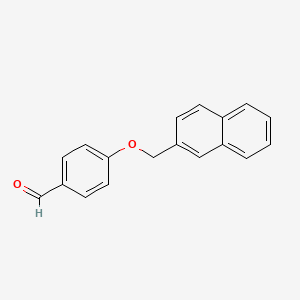

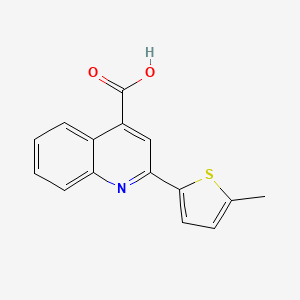
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)
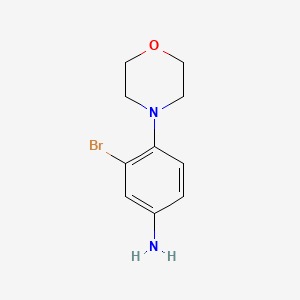
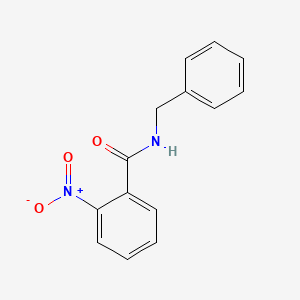
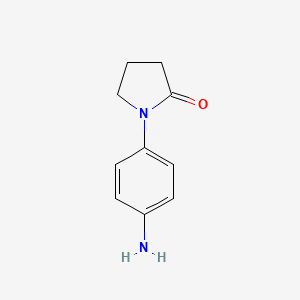
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)